molecular formula C8H8N2O3 B057734 6-Acetamidopicolinic acid CAS No. 26893-72-1

6-Acetamidopicolinic acid

Cat. No. B057734
CAS RN: 26893-72-1
M. Wt: 180.16 g/mol
InChI Key: LOMWKYHCHCZVCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis process for compounds related to 6-acetamidopicolinic acid involves various routes. For instance, the synthesis of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyluronic acid)-D-glucose was achieved through different routes, including condensation and subsequent removal of diphenylphosphoryl and O-acetyl groups, followed by N-acetylation (Iwamoto & Imanaga, 1972).

Molecular Structure Analysis

  • Computational studies like those on ampicillin, a β-lactam antibiotic structurally similar to 6-acetamidopicolinic acid, provide insights into molecular structure through techniques such as DFT/B3LYP/6-311++G(d,p) method. Such studies can be used to understand the geometry and electronic structure of related compounds (Shukla et al., 2016).

Chemical Reactions and Properties

  • Chemical synthesis processes often involve multiple steps, including condensation, hydrogenation, and hydrolysis, as seen in the preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines from acetamidoquinolines and acetamidoisoquinolines (Skupinska et al., 2002).

Physical Properties Analysis

  • For a thorough understanding of the physical properties of 6-acetamidopicolinic acid and related compounds, studies focusing on solid-phase synthesis and glycosylation techniques can be referenced. These studies provide insights into the physical interactions and stability of the molecules (Hollósi et al., 1991).

Chemical Properties Analysis

  • The chemical properties of related compounds can be studied through various synthetic methods and reactivity analyses. For example, the synthesis and reactivity of 1,1-dioxido-1,2-benzisothiazoline-3-acetic acid through a domino Heck-Aza-Michael reaction provide a model for understanding the chemical behavior of similar compounds (Rolfe et al., 2008).

Scientific Research Applications

  • Synthesis and Evaluation of Antibacterial Activity :

    • A study by Singh et al. (2010) explored the synthesis and antibacterial activity of certain compounds, including derivatives involving 6-Acetamidopicolinic acid. These compounds were evaluated for their effectiveness against various bacterial strains, contributing to research in antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
  • Development of Novel Compounds :

    • In a separate study, Noureldin et al. (2018) designed and synthesized a series of compounds, including those derived from 6-Acetamidopicolinic acid, as potential chitin synthase inhibitors. This research is significant for developing new antifungal agents and understanding the biochemistry of fungal infections (Noureldin, Kothayer, Lashine, Baraka, Huang, Li, & Ji, 2018).
  • Applications in Organic Chemistry and Pharmaceutical Development :

    • Research by Crich and Dudkin (2001) investigated the reactivity of various glucosamine derivatives, including those related to 6-Acetamidopicolinic acid, in glycosylation. This study is relevant to the field of organic chemistry and the development of pharmaceuticals (Crich & Dudkin, 2001).
  • Investigation of Molecular Structures and Reactions :

    • Adachi et al. (1976) conducted research on the synthesis of complex molecular structures, involving steps that may include 6-Acetamidopicolinic acid or its analogs. Such studies are crucial for understanding complex organic reactions and developing new synthetic methods (Adachi, Nomura, Yamamoto, & Mitsuhashi, 1976).

properties

IUPAC Name

6-acetamidopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)9-7-4-2-3-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMWKYHCHCZVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356461
Record name 6-Acetamidopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetamidopicolinic acid

CAS RN

26893-72-1
Record name 6-Acetamidopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetamidopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Fukase, H Nakayama, M Kurosawa… - Journal of …, 1994 - Taylor & Francis
New bifunctional reagents, 2-amino-6-carboxyethylpyridine and 2-amino-6-cyanoethylpyridine, were designed and synthesized in order to provide a novel procedure for preparation of …
Number of citations: 21 www.tandfonline.com
M Fréneau, P de Sainte Claire, N Hoffmann, JP Vors… - RSC …, 2016 - pubs.rsc.org
… (1-methyl-1H-tetrazol-5-yl)(phenyl)methanone 4, substituted pyridine but-3-yn-1-yl (6-(hydroxymethyl)pyridin-2-yl)carbamate 5 and model compound M8 (6-acetamidopicolinic acid) …
Number of citations: 16 pubs.rsc.org

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